molecular formula C18H24N4O B2538342 5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine CAS No. 2379952-74-4

5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine

Cat. No. B2538342
CAS RN: 2379952-74-4
M. Wt: 312.417
InChI Key: GIUCJRVTUJZNPM-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridine is an organic compound with the formula (C2H5)(CH3)C5H3N . It is a colorless liquid and is one of the components that contribute to the nutty, roasted aroma in the Parmigiano-Reggiano cheese .


Synthesis Analysis

5-Ethyl-2-methylpyridine is produced by condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . The conversion is an example of a structurally complex compound efficiently made from simple precursors .


Chemical Reactions Analysis

Oxidation of 5-ethyl-2-methylpyridine with nitric acid gives nicotinic acid via the decarboxylation of 2,5-pyridinedicarboxylic acid .


Physical And Chemical Properties Analysis

5-Ethyl-2-methylpyridine is a colorless liquid . It has a density of 0.9208 g/cm3 , a melting point of -70.3 °C, and a boiling point of 178 °C . It is slightly soluble in water .

Safety and Hazards

The compound is flammable and can form an explosive mixture with air . It has hazard statements H302, H311, H314, H315, H317, H319, H331, H412 .

properties

IUPAC Name

5-ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-3-15-11-20-18(21-12-15)22-9-6-16(7-10-22)13-23-17-14(2)5-4-8-19-17/h4-5,8,11-12,16H,3,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUCJRVTUJZNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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